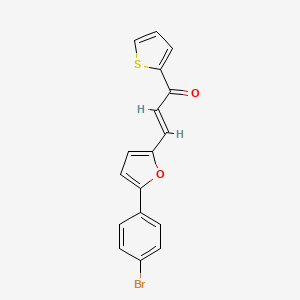![molecular formula C21H14ClF3N2O5 B2988184 [4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 478048-62-3](/img/structure/B2988184.png)
[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves a two-step process. In the first step, a compound of the formula (V) is reacted with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent, inert toward isocyanates, by initially charging the compound of the formula (V) at a temperature of from 20 DEG C to 60 DEG C and admixing with 4-chloro-3-trifluoromethylphenyl isocyanate in such a way that the reaction temperature does not exceed 70 degrees C to give the compound of the formula (II). In the second step, the compound of the formula (II) is admixed with p-toluenesulfonic acid in a polar solvent at a reaction temperature of from 40 degrees C up to the reflux temperature of the solvent used .Chemical Reactions Analysis
The compound has been synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . The specific chemical reactions involving this compound are not detailed in the sources I found.科学的研究の応用
Agrochemical Formulation Impurities : A study conducted by Masunaga, Takasuga, and Nakanishi (2001) in "Chemosphere" explored the profile and amount of dioxin impurity in agrochemicals, including chemicals like 2,4,6-trichlorophenyl-4'-nitrophenyl ether (chloronitrofen, CNP), which have structural similarities to the compound . This research highlights the importance of understanding impurities in agrochemical formulations (Masunaga, Takasuga, & Nakanishi, 2001).
Nematicidal Activity : Kumari, Singh, and Walia (2014) in the "Oriental Journal of Chemistry" synthesized and evaluated various carbamate derivatives for nematicidal activity. These derivatives, similar in structure to the specified compound, were tested against root-knot nematodes, demonstrating potential applications in pest control (Kumari, Singh, & Walia, 2014).
Catalytic Synthesis : Wehman et al. (1995) in "Organometallics" investigated the influence of various ligands and anions in the palladium-catalyzed reductive carbonylation of nitrobenzene, yielding products like methyl N-phenylcarbamate. This research offers insights into the synthesis processes that might involve compounds structurally similar to the one (Wehman et al., 1995).
Anticancer Activity : Johnston et al. (1984) in the "Journal of Medicinal Chemistry" explored the synthesis of various nitrosoureas, including carbamate derivatives, for anticancer activity. These studies contribute to understanding the potential therapeutic applications of similar compounds (Johnston et al., 1984).
Photolabile Protecting Groups : Loudwig and Goeldner (2001) in "Tetrahedron Letters" introduced N-methyl-N-(o-nitrophenyl)carbamates as new photoremovable alcohol protecting groups. The study provides an example of the potential application of similar compounds in synthetic chemistry (Loudwig & Goeldner, 2001).
Chiral Recognition in Chromatography : Okamoto, Kawashima, and Hatada (1986) in the "Journal of Chromatography A" studied the chiral recognition abilities of cellulose triphenylcarbamate derivatives. This research is relevant for understanding the applications of similar compounds in analytical chemistry, particularly in chiral separations (Okamoto, Kawashima, & Hatada, 1986).
特性
IUPAC Name |
[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O5/c22-15-5-7-17(8-6-15)32-19-9-4-13(10-18(19)27(29)30)12-31-20(28)26-16-3-1-2-14(11-16)21(23,24)25/h1-11H,12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFOBRAPFCQRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2988102.png)
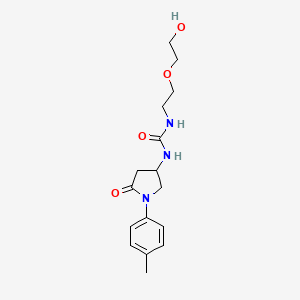
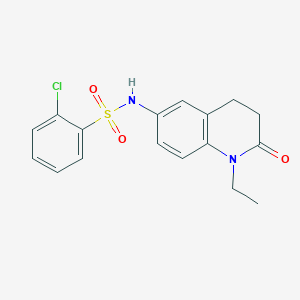
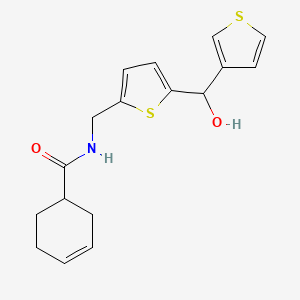
![N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2988108.png)
![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride](/img/structure/B2988109.png)
![N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2988111.png)
![4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2988115.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2988116.png)
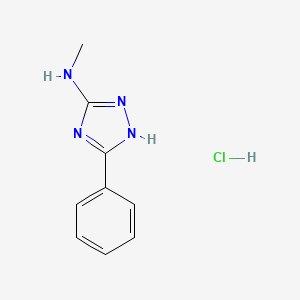
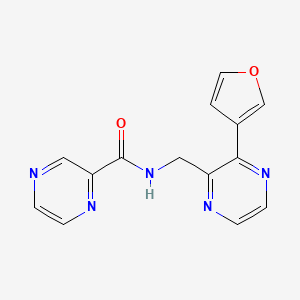
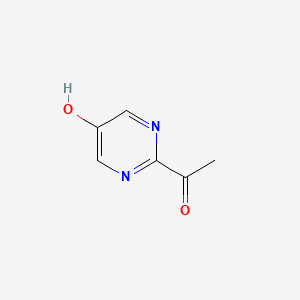
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988123.png)
